Product packaging for Fluo-5F(Cat. No.:)

Fluo-5F

Cat. No.: B1263414
M. Wt: 740.6 g/mol
InChI Key: PITMCSLKSXHPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluo-5F is a fluorescent calcium indicator and an analog of Fluo-4, engineered with a lower calcium-binding affinity (Kd = ~2.3 µM), making it the ideal choice for detecting elevated intracellular calcium levels in the range of 1 µM to 1 mM that would saturate the response of higher-affinity indicators like Fluo-3 and Fluo-4 . Upon binding calcium, this compound exhibits a fluorescence intensity increase of more than 100-fold with excitation and emission maxima at 494 nm and 516 nm, respectively . Its compatibility with 488 nm excitation from argon-ion laser sources makes it exceptionally useful for a variety of applications, including confocal microscopy, flow cytometry, and microplate screening . Researchers can choose between two forms of the indicator to suit their experimental loading needs. The cell-permeant AM ester form (this compound, AM) allows for simple loading into live cells by adding the dissolved indicator directly to the culture dish . For controlled intracellular introduction, the cell-impermeant pentapotassium salt can be loaded via a patch pipette or microinjection . The specific research value of this compound lies in its ability to accurately monitor substantial calcium fluxes in cellular compartments where calcium concentrations can become very high. It has been effectively used in neuroscience research to study action potential-evoked calcium transients in dendrites of hippocampal inhibitory interneurons . Furthermore, its low affinity makes it particularly suitable for visualizing and quantifying calcium dynamics within the endoplasmic reticulum (ER), as demonstrated in studies on renal cells where it resolved ER structure and monitored agonist-induced calcium release . It has also been employed in specialized physiological studies, such as investigating light-dependent calcium release in rod photoreceptors . This product is intended for Research Use Only and is not approved for human or animal diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H27F3N2O13 B1263414 Fluo-5F

Properties

Molecular Formula

C35H27F3N2O13

Molecular Weight

740.6 g/mol

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid

InChI

InChI=1S/C35H27F3N2O13/c36-18-2-4-24(40(15-33(47)48)16-34(49)50)30(8-18)52-6-5-51-29-7-17(1-3-23(29)39(13-31(43)44)14-32(45)46)35-19-9-21(37)25(41)11-27(19)53-28-12-26(42)22(38)10-20(28)35/h1-4,7-12,41H,5-6,13-16H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)

InChI Key

PITMCSLKSXHPOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Methodological Frameworks for Fluo 5f Application in Cellular Calcium Dynamics Research

Strategies for Fluo-5F Loading in Diverse Cellular Systems

Loading this compound into cells requires careful consideration of the compound's permeability and the specific cellular system under investigation. Two primary approaches are commonly employed: the use of acetoxymethyl (AM) esters for passive diffusion and direct delivery of cell-impermeant salts.

The acetoxymethyl (AM) ester form of this compound (this compound AM) is cell-permeant, allowing it to passively diffuse across cell membranes. Once inside the cell, intracellular esterases hydrolyze the AM ester, cleaving off the AM groups and converting the non-fluorescent this compound AM into its cell-impermeant, fluorescent calcium-sensitive form. This trapping mechanism ensures the indicator remains within the cell. aatbio.cominterchim.fr

Optimization of AM loading protocols is crucial for achieving uniform and effective dye uptake while minimizing issues such as subcellular compartmentalization. Typical loading concentrations for this compound AM range from 2 to 20 µM in a suitable buffer, such as Hanks and Hepes buffer, with 4-5 µM often recommended for most cell lines. aatbio.com Incubation times commonly vary from 30 to 60 minutes at 37 °C, though longer incubation periods (up to 2 hours) can sometimes improve signal intensities in certain cell lines. aatbio.com Empirical determination of the exact concentration, time, and temperature is often necessary to achieve optimal signal-to-noise ratios and minimize subcellular compartmentalization, which can be lessened by lowering the incubation temperature. thermofisher.com

Here's a representative loading protocol for this compound AM:

StepComponent/ParameterRecommended Range/ValueNotes
1. Stock Solution Preparation This compound AM in anhydrous DMSO2-5 mMPrepare fresh or thaw aliquots; avoid repeated freeze-thaw cycles. aatbio.com
2. Working Solution Preparation This compound AM concentration2-20 µM (typically 4-5 µM)In buffer (e.g., HHBS) with 0.04% Pluronic® F-127. aatbio.com
Pluronic® F-127 concentration0.04% (final)Used to increase aqueous solubility of this compound AM. aatbio.com
Probenecid (optional)0.5-1 mM (final)To reduce leakage of de-esterified indicator, especially if cells contain organic anion-transporters. aatbio.com
3. Cell Incubation Temperature37 °CLower temperatures can reduce compartmentalization. thermofisher.com
Incubation Time30-60 minutes (up to 2 hours)Empirically determine for optimal signal. aatbio.com
4. Post-Loading Wash BufferHHBS or choice bufferTo remove excess probes. aatbio.com

For precise control over intracellular dye concentration and localization, particularly in single-cell studies or when AM ester loading is problematic, the cell-impermeant salt form of this compound can be directly introduced into cells. This is typically achieved through microinjection or diffusion from a patch pipette. aatbio.cominterchim.frthermofisher.comthermofisher.com

Direct delivery methods ensure that the dye is immediately in its active, calcium-sensitive form within the cytoplasm, bypassing the need for intracellular esterase activity and reducing the likelihood of compartmentalization into organelles like mitochondria or endoplasmic reticulum, which can occur with AM esters. nih.gov However, these methods are more technically demanding and are generally limited to a smaller number of cells compared to bulk AM ester loading.

When using patch pipette delivery, this compound (e.g., this compound pentapotassium salt) is included in the pipette solution, typically at concentrations ranging from 200 µM to 300 µM. researchgate.netnih.gov This allows the dye to diffuse into the cell's cytoplasm once the whole-cell configuration is established. The inclusion of slow calcium buffers like EGTA (e.g., 10 mM) in the pipette solution can further restrict the fluorescence signal of this compound to very localized submembrane areas, enhancing the detection of specific calcium entry events. nih.govnih.govahajournals.org

Several ancillary agents are employed to optimize this compound loading and retention, primarily by addressing issues related to the dye's solubility and efflux from the cell.

Pluronic® F-127: This non-ionic detergent is commonly included in this compound AM working solutions (e.g., at 0.04% final concentration). aatbio.com It acts as a dispersing agent, increasing the aqueous solubility of the hydrophobic AM ester and facilitating its dispersion in the loading medium, thereby improving cell uptake. aatbio.comthermofisher.com

Probenecid: Cells often possess organic anion transporters that can actively efflux de-esterified fluorescent indicators, leading to a loss of signal over time. aatbio.com Probenecid, an organic anion transporter inhibitor, is frequently added to the dye working solution (e.g., 0.5-1 mM final concentration) or the post-loading wash buffer to reduce this leakage and enhance the intracellular retention of the de-esterified this compound. aatbio.comthermofisher.com

EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): While primarily a calcium chelator, EGTA's slow binding kinetics compared to this compound can indirectly enhance the localization of this compound signals. When co-loaded via patch pipette, EGTA can act as a slow buffer, allowing the faster-binding this compound to transiently report highly localized calcium changes before the calcium is buffered by EGTA, effectively restricting the observed fluorescence to the immediate vicinity of calcium entry sites. nih.govnih.govahajournals.org

Advanced Imaging Modalities Employing this compound for Calcium Signal Acquisition

This compound's spectral properties make it well-suited for various advanced fluorescence microscopy techniques, enabling the spatiotemporal analysis of calcium dynamics at different cellular resolutions.

Confocal laser-scanning microscopy (CLSM) is a powerful technique for generating high-resolution optical sections of fluorescently labeled cells and tissues. When combined with this compound, CLSM allows for detailed spatiotemporal mapping of intracellular calcium changes by rejecting out-of-focus fluorescence, thereby improving image contrast and resolution, particularly in thick specimens. aatbio.comnih.gov

This compound, with its excitation maximum at 494 nm, is efficiently excited by the 488 nm line of argon-ion lasers commonly found on confocal systems. aatbio.comaatbio.com This enables researchers to visualize calcium transients within specific cellular compartments, such as the endoplasmic reticulum (ER) or sub-cellular regions, with high precision. For instance, this compound has been successfully used with confocal microscopy to directly monitor ER calcium dynamics, revealing its reticular pattern and demonstrating its utility in studying ER calcium release in response to various stimuli. nih.govnih.gov It has also been employed in two-photon excitation microscopy, a variant of laser scanning microscopy, for imaging calcium influx in small neuronal compartments like dendrites and dendritic spines, often excited around 800 nm. researchgate.netoertner.com

Research findings indicate that this compound staining can accurately reflect ER calcium, resolve ER structure, and show no co-localization with mitochondrial markers, confirming its utility for specific ER calcium studies. nih.gov Studies have used confocal microscopy with this compound to observe calcium release from the ER in response to agents like thapsigargin (B1683126) (an ER Ca2+ pump inhibitor) and A23187 (a Ca2+ ionophore), quantifying the decrease in ER fluorescence over time. nih.gov

Here's an example of observed ER Ca2+ release dynamics using this compound and confocal microscopy:

StimulantTime PointDecrease in ER Fluorescence (Average) nih.gov
Thapsigargin5 min30%
15 min55%
A231875 min55%
15 min75%

Total Internal Reflection Fluorescence (TIRF) microscopy is an optical imaging technique that selectively illuminates and excites fluorophores within a very thin region (typically 100-200 nm) immediately adjacent to the coverslip-sample interface. This evanescent field illumination makes TIRF microscopy exceptionally well-suited for studying calcium dynamics occurring in the submembrane space, such as those associated with plasma membrane channels or receptors. nih.govdiva-portal.org

This compound is an excellent choice for TIRF microscopy due to its high signal increase upon calcium binding and its compatibility with 488 nm excitation. aatbio.com The use of this compound in TIRF allows researchers to specifically analyze localized calcium events, such as calcium sparklets, which are elementary calcium release events from sarcoplasmic reticulum or calcium influx through plasma membrane channels. nih.govahajournals.org The combination of this compound with a slow calcium buffer like EGTA in TIRF experiments further restricts the observed calcium signals to the immediate vicinity of calcium entry sites, typically within approximately 1 µm of the membrane, by preferentially allowing the faster-binding this compound to react with calcium before it is buffered by EGTA. nih.govnih.govahajournals.org

Studies employing this compound with TIRF microscopy have demonstrated its effectiveness in reporting signaling within the submembrane space. For instance, in insulin-secreting β-cells, TIRF recordings with this compound primarily showed stable submembrane calcium elevations, distinguishing them from the more distinct calcium spikes reported by genetically encoded calcium indicators in widefield imaging. diva-portal.orgnih.gov This highlights this compound's utility in capturing localized, rapid calcium transients at the cell periphery.

Two-Photon Excitation Microscopy for Deep Tissue and Reduced Phototoxicity Imaging

Two-photon excitation (TPE) microscopy offers significant advantages for imaging live samples, including deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy. thermofisher.com This technique utilizes infrared excitation light, which scatters less and can penetrate further into tissues. thermofisher.com For each excitation, two infrared photons are absorbed, limiting the excitation to a tiny focal volume and minimizing out-of-focus fluorescence. thermofisher.comoist.jp

This compound is effectively employed in two-photon microscopy for imaging calcium signaling, particularly in structures like dendrites and dendritic spines within neuronal tissues. thermofisher.comthermofisher.comuk.com For instance, it has been used to visualize calcium transients in CA1 pyramidal neurons in hippocampal slices, often in conjunction with a red fluorescent calcium-insensitive dye like Alexa Fluor 594 for anatomical visualization. thermofisher.comuk.comprotocols.io The excitation wavelength for this compound in two-photon imaging can be around 810 nm or 920 nm. thermofisher.comprotocols.io This approach allows for the exploration of calcium fluorescence signals in spines located deep within tissue specimens, typically 100-200 µm inside a 450 µm thick ex vivo hippocampal slice. uk.com

Flow Cytometry Applications for Population-Level Calcium Signaling Studies

This compound is well-suited for flow cytometry applications, enabling the analysis of calcium signaling at a population level. aatbio.comaatbio.comstratech.co.uk Flow cytometry allows for high-throughput analysis of individual cells within a population, providing statistical insights into cellular responses to various stimuli. Fluorescent indicators like this compound, which exhibit a large fluorescence intensity increase upon calcium binding and are compatible with 488 nm laser excitation, are ideal for this technique. aatbio.comthermofisher.comfishersci.se This method is particularly valuable for cell-based pharmacological screening and studying the spatial dynamics of calcium signaling. thermofisher.comstratech.co.uk

Microplate-Based Screening Methodologies for High-Throughput Calcium Assays

Microplate-based screening methodologies, such as those utilizing 96-well or 384-well formats, are essential for high-throughput pharmacological screening and drug discovery. thermofisher.comstratech.co.ukionbiosciences.com this compound, particularly in its cell-permeant AM ester form, is widely used in these assays. aatbio.comthermofisher.comaatbio.comthermofisher.com Its compatibility with fluorescence plate readers and its significant fluorescence increase upon calcium binding make it suitable for rapid and automated screening of compounds that modulate calcium mobilization. aatbio.comthermofisher.comstratech.co.ukthermofisher.com These assays are crucial for identifying agonists and antagonists of G protein-coupled receptors (GPCRs), a major target class in drug discovery. ionbiosciences.comdrugtargetreview.com

Data Acquisition and Analysis Paradigms for this compound Fluorescence Measurements

Accurate data acquisition and analysis are critical for deriving meaningful biological insights from this compound fluorescence measurements. The principles largely revolve around quantifying changes in fluorescence intensity that correlate with intracellular calcium concentrations.

Quantification of Fluorescence Intensity Changes and Derivation of Intracellular Calcium Concentrations

This compound is a single-wavelength calcium indicator, meaning it exhibits a large increase in fluorescence intensity upon binding Ca2+ but does not show a significant spectral shift. thermofisher.comthermofisher.comnih.gov This characteristic simplifies the optical setup but necessitates careful consideration for quantitative measurements. The fluorescence intensity of this compound is directly proportional to the intracellular calcium concentration within its sensitive range. aatbio.comaatbio.com

To quantify intracellular calcium concentrations ([Ca2+]i), researchers typically measure the change in fluorescence intensity (ΔF) relative to a baseline fluorescence (F0). researchgate.netresearchgate.net The fluorescence increase upon calcium binding can be substantial, often exceeding 100-fold. aatbio.comthermofisher.comfishersci.seaatbio.com While this compound is not ratiometric, methods exist to infer [Ca2+]i by calibrating the fluorescence signal. This often involves determining the maximum fluorescence (Fmax) in saturating calcium conditions and minimum fluorescence (Fmin) in calcium-free conditions. nih.gov The Grynkiewicz equation, or similar approaches, can then be used to convert fluorescence signals into absolute calcium concentrations, although this requires careful in situ calibration due to variations in intracellular indicator concentration. thermofisher.comnih.gov

Considerations for Baseline Fluorescence and Signal-to-Noise Ratio Optimization

Optimizing baseline fluorescence and signal-to-noise ratio (SNR) is crucial for accurate this compound measurements. Baseline fluorescence (F0) can be influenced by factors such as dye loading efficiency, cellular autofluorescence, and potential dye compartmentalization or leakage. researchgate.netnih.gov An optimal indicator should exhibit low resting fluorescence, contributing to low baseline noise. nih.gov

Strategies for optimizing SNR include selecting appropriate excitation and emission filters (e.g., Omega sets XF100 or XF23 and Chroma sets 41001 or 31001 for this compound), careful adjustment of detector settings, and empirical determination of optimal dye concentration for cell loading. thermofisher.comresearchgate.net For most cell lines, a final concentration of 4-5 µM of this compound AM is recommended, though the exact concentration may need to be determined empirically. aatbio.com Avoiding phototoxicity by using the lowest laser intensity that yields the necessary SNR is also vital, as phototoxicity can lead to degradation of cell health and contribute to baseline fluorescence. researchgate.net Uneven dye loading and photobleaching are common challenges with non-ratiometric probes like this compound, and while ratiometric indicators offer advantages in mitigating these issues, careful experimental design can minimize their impact when using this compound. thermofisher.comnih.gov

Comparative Research on Fluo 5f with Other Calcium Sensing Probes

Analysis of Calcium-Binding Characteristics and Dissociation Kinetics of Fluo-5F Versus Analogues (e.g., Fluo-3, Fluo-4, Fluo-5N, Fluo-4FF)

The Fluo series of indicators are all based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) Ca²⁺ chelator, but structural modifications to the fluorescein-derived fluorophore alter their Ca²⁺-binding affinity and spectral properties. Fluo-4 was developed as an analogue of Fluo-3 with fluorine substituents replacing chlorines, which results in increased fluorescence excitation at the 488 nm line of argon-ion lasers and consequently brighter signals. biomedres.us this compound, Fluo-5N, and Fluo-4FF are all analogues of Fluo-4, designed to have lower Ca²⁺-binding affinities. nih.govthermofisher.com

The equilibrium dissociation constant (Kd), a measure of the Ca²⁺ concentration at which half of the indicator is bound to Ca²⁺, is a critical parameter for selecting an appropriate probe. A lower Kd indicates a higher affinity for Ca²⁺. This compound has a Kd of approximately 2.3 µM, which is significantly higher than that of Fluo-4 (around 345 nM) and Fluo-3 (around 325-390 nM). nih.govthermofisher.com This lower affinity makes this compound well-suited for measuring high Ca²⁺ concentrations in the micromolar to millimolar range, which would saturate the fluorescent response of its higher-affinity counterparts. nih.govthermofisher.com Other low-affinity analogues include Fluo-4FF (Kd ≈ 9.7 µM) and Fluo-5N (Kd ≈ 90 µM), which are designed for even higher Ca²⁺ concentrations. nih.govthermofisher.com The temperature can also influence the Kd of these dyes; for this compound, as with Fluo-3 and Fluo-4, the Kd has been shown to be temperature-dependent. nih.gov

The dissociation kinetics, comprising the on-rate (kon) and off-rate (koff) of Ca²⁺ binding, determine the temporal resolution with which an indicator can track rapid Ca²⁺ fluctuations. Low-affinity indicators generally exhibit faster ion dissociation rates, which makes them more suitable for tracking the kinetics of rapid Ca²⁺ fluxes. thermofisher.com While specific on- and off-rates for this compound are not as extensively documented as for Fluo-3 and Fluo-4, it is a general principle that the lower affinity of this compound corresponds to a faster off-rate. This allows it to more faithfully report the rapid decay of Ca²⁺ transients. For comparison, the off-rate for Fluo-4 has been determined to be approximately 200–300 s⁻¹ in vitro. researchgate.net The faster kinetics of low-affinity indicators like Fluo-5N have been noted as advantageous for monitoring rapid calcium dynamics. nih.gov

Comparative Calcium-Binding Characteristics of Fluo Indicators
IndicatorDissociation Constant (Kd) for Ca²⁺Key Characteristics
Fluo-3~390 nM nih.govOne of the first widely used visible-light excitable Ca²⁺ indicators.
Fluo-4~345 nM nih.govBrighter than Fluo-3 at 488 nm excitation. nih.gov
This compound~2.3 µM nih.govthermofisher.comLower affinity than Fluo-4, suitable for high Ca²⁺ concentrations. thermofisher.com
Fluo-4FF~9.7 µM nih.govVery low affinity, for measuring even higher Ca²⁺ levels.
Fluo-5N~90 µM nih.govExtremely low affinity, used for environments with very high Ca²⁺, like the sarcoplasmic reticulum. researchgate.net

Comparison of this compound with Ratiometric and Non-Ratiometric Indicators in Experimental Paradigms

This compound, like the other members of the Fluo family, is a non-ratiometric indicator. This means that an increase in intracellular Ca²⁺ concentration results in an increase in fluorescence intensity at a single emission wavelength, without a shift in the excitation or emission spectra. nih.govthermofisher.com This is in contrast to ratiometric indicators, such as Fura-2 and Indo-1, which exhibit a spectral shift upon Ca²⁺ binding. nih.gov For Fura-2, the excitation wavelength shifts, while for Indo-1, the emission wavelength shifts. uci.edu

The primary advantage of ratiometric indicators is the ability to obtain a quantitative measure of Ca²⁺ concentration by taking the ratio of fluorescence intensities at two different wavelengths. This ratiometric measurement helps to correct for experimental variables such as uneven dye loading, differences in cell thickness, photobleaching, and dye leakage. However, ratiometric imaging with UV-excitable dyes like Fura-2 and Indo-1 can be phototoxic to cells and requires specialized equipment capable of rapid wavelength switching, which can limit temporal resolution. nih.govuci.edu

Non-ratiometric indicators like this compound offer several advantages in certain experimental paradigms. They are excitable by visible light (e.g., the 488 nm argon laser line), which is less damaging to cells and compatible with standard confocal microscopy and flow cytometry setups. thermofisher.com The large dynamic range and significant increase in fluorescence intensity upon Ca²⁺ binding (often over 100-fold) provide a high signal-to-noise ratio, which is beneficial for detecting transient and localized Ca²⁺ signals. thermofisher.com While not inherently quantitative, a "pseudo-ratio" can be calculated by normalizing the fluorescence signal (F) to the baseline fluorescence (F₀) before stimulation.

In experiments where rapid, subcellular Ca²⁺ transients are of interest, single-wavelength indicators like the Fluo series are often preferred due to the limitations in temporal resolution imposed by the wavelength switching required for ratiometric dyes. nih.gov

Comparison of this compound (Non-Ratiometric) and Fura-2 (Ratiometric)
FeatureThis compoundFura-2
Indicator TypeNon-Ratiometric (Single Wavelength)Ratiometric (Dual Excitation) uci.edu
Excitation Wavelength~494 nm (visible light) thermofisher.com~340 nm and ~380 nm (UV light) uci.edu
Advantages- Less phototoxic nih.gov
  • Compatible with standard equipment thermofisher.com
  • High signal-to-noise ratio thermofisher.com
  • Good for rapid transient detection nih.gov
  • - Quantitative [Ca²⁺] measurement
  • Corrects for experimental variables nih.gov
  • Disadvantages- Susceptible to artifacts from dye loading, bleaching, etc.
  • Not inherently quantitative
  • - Phototoxic UV excitation nih.gov
  • Requires specialized equipment nih.gov
  • Limited temporal resolution nih.gov
  • Evaluation of this compound Performance Against Genetically Encoded Calcium Indicators (GECIs) in Live Cell Imaging

    Genetically encoded calcium indicators (GECIs), such as the GCaMP series of proteins, have become increasingly popular for their ability to be targeted to specific cell types or subcellular compartments. ahajournals.org This provides a significant advantage over synthetic dyes like this compound, which can load indiscriminately into various cells and organelles. nih.gov

    In live-cell imaging, the choice between a synthetic dye like this compound and a GECI like GCaMP depends on the specific experimental goals.

    In Cardiac Myocytes: Both synthetic dyes and GECIs have been used extensively to study Ca²⁺ handling in cardiac muscle. nih.govahajournals.org Comparisons between Fluo indicators and GECIs like GCaMP2 have been made. While a good correlation between the amplitudes of Ca²⁺ transients recorded with Fura-2 and GCaMP2 has been observed, differences in signal-to-noise ratio and the ability to detect subtle Ca²⁺ events have been noted. ahajournals.org Some studies suggest that low-affinity dyes, similar in principle to this compound, may be more suitable for multicellular Ca²⁺ measurements in cardiac tissue. physiology.org

    The differing dissociation kinetics between this compound and GECIs have significant implications for the interpretation of Ca²⁺ dynamics.

    The generally faster on- and off-rates of low-affinity synthetic dyes like this compound allow for a more accurate representation of the rapid rise and fall of Ca²⁺ transients, such as those seen in Ca²⁺ sparks in muscle cells or during synaptic transmission in neurons. thermofisher.comnih.gov The slower kinetics of GECIs, particularly their slow off-rates, can lead to a temporal summation of signals, where individual rapid Ca²⁺ spikes may be blurred into a single, prolonged transient. nih.gov This can be a limitation when trying to resolve high-frequency Ca²⁺ signaling events.

    Conversely, the slower kinetics of GECIs can be advantageous for detecting low-frequency Ca²⁺ events, as the prolonged signal is easier to capture. The choice of indicator, therefore, involves a trade-off between temporal fidelity and signal detectability for different types of Ca²⁺ signals.

    Assessment of Indicator-Dependent Buffering Effects on Native Intracellular Calcium Transients

    Any molecule that binds Ca²⁺, including fluorescent indicators, will act as a Ca²⁺ buffer, potentially altering the very signals they are intended to measure. The extent of this buffering depends on the indicator's concentration and its affinity for Ca²⁺. High concentrations of high-affinity indicators can significantly dampen the amplitude and slow the kinetics of native Ca²⁺ transients.

    This compound, with its lower Ca²⁺ affinity, offers an advantage in this regard compared to higher-affinity probes like Fluo-4. By binding Ca²⁺ less tightly, it is expected to have a smaller buffering effect on intracellular Ca²⁺ concentrations, especially at rest. This is particularly important when studying physiological processes that are sensitive to the precise amplitude and kinetics of Ca²⁺ signals. However, it is important to note that even low-affinity indicators, if loaded at high concentrations, can still significantly buffer intracellular Ca²⁺. Studies have shown that as a cell is loaded with this compound, the evoked Ca²⁺ transients can become smaller and slower, demonstrating the buffering effect of the indicator. researchgate.net

    The buffering capacity of GECIs can also be a concern, as their expression levels can vary significantly between cells, leading to variable buffering effects. The potential for both synthetic dyes and GECIs to perturb the underlying Ca²⁺ signaling underscores the importance of using the lowest possible indicator concentration that still provides an adequate signal-to-noise ratio and to consider the potential impact of buffering when interpreting experimental results.

    Applications of Fluo 5f in Investigating Specific Cellular and Subcellular Calcium Signaling Pathways

    Neuronal Calcium Dynamics and Synaptic Transmission Research

    The intricate processes of neuronal communication are fundamentally regulated by transient changes in intracellular calcium concentration. Fluo-5F has been instrumental in dissecting these complex dynamics at the subcellular level, from individual dendritic spines to presynaptic terminals.

    Dendritic spines are microscopic protrusions on dendrites that serve as the primary postsynaptic sites for most excitatory synapses. Calcium influx into these structures is a critical trigger for synaptic plasticity. nih.govnih.gov this compound has been utilized to measure these localized calcium transients. In studies of hippocampal CA1 pyramidal neurons, this compound was used alongside other indicators to analyze synaptically evoked calcium signals within individual spines. eneuro.org These experiments helped to demonstrate that the fast component of synaptic calcium signals is primarily mediated by NMDA receptors, which are activated following depolarization by AMPA receptors. eneuro.org

    At the other side of the synapse, presynaptic terminals undergo calcium influx through voltage-gated calcium channels, which triggers the release of neurotransmitters. This compound, along with other single-wavelength dyes like Oregon Green BAPTA, is a tool used to record these changes in free calcium concentration that precede neurotransmission. frontiersin.org

    Action potentials propagating through a neuron trigger the opening of voltage-gated calcium channels, leading to transient increases in intracellular calcium. nih.govcolumbia.edu Each action potential produces a stereotyped calcium transient in the neuron's soma and processes. nih.govcolumbia.edu this compound is employed to detect these signals, which can be used to reconstruct the spiking patterns of neuronal populations. nih.gov The moderate affinity of this compound allows for the resolution of calcium signals resulting from trains of action potentials at relatively high frequencies, where higher-affinity dyes might become saturated. thermofisher.comcolumbia.edu This enables researchers to correlate specific firing patterns with the resulting calcium dynamics in different types of neurons.

    The influx of calcium into neuronal compartments is tightly modulated by the activity of various neurotransmitter receptors. A primary application of this compound has been in elucidating the roles of different receptor types in shaping these calcium signals, particularly in dendritic spines. Research using this compound in hippocampal neurons has helped to confirm that synaptic calcium entry is largely dependent on the activation of NMDA receptors. eneuro.org These receptors require both glutamate binding and membrane depolarization (typically provided by AMPA receptor activation) to relieve a magnesium block and allow calcium to enter the spine. nih.goveneuro.org By using pharmacological blockers, studies with this compound have shown that the majority of the fast, synaptically-evoked calcium transient in spines is blocked by AMPA receptor antagonists, underscoring the critical interplay between these two receptor types. eneuro.org

    Neurotransmitter release has two main components: a synchronous phase that occurs within milliseconds of an action potential, and an asynchronous phase that can persist for hundreds of milliseconds afterward. nih.govbiorxiv.org It is understood that these two modes of release can be governed by different calcium dynamics. frontiersin.org

    This compound has been pivotal in studies aimed at distinguishing the calcium sources for these two release modes. In research on the zebrafish neuromuscular junction, this compound was used to explore spatial and temporal changes in calcium levels following stimulation. elifesciences.orgnih.gov These studies revealed that synchronous release is tightly coupled to calcium entry through P/Q-type calcium channels located within the synaptic bouton. elifesciences.org In contrast, asynchronous release was found to be supported by a propagating intracellular calcium wave initiated away from the synapse, in the axon and its branch points. elifesciences.org The use of this compound, in conjunction with electrophysiology, demonstrated a significant delay in the onset of the presynaptic calcium signal associated with asynchronous release when P/Q-type channels were blocked. elifesciences.orgnih.gov

    Table 1: Onset of this compound Calcium Signal in Presynaptic Boutons
    ConditionTime to 20% Peak Fluorescence (seconds)Number of Boutons (n)Number of Fish
    Control (0.5 mM EGTA)0.47 ± 0.22916
    ω-conotoxin GVIA-treated (0.5 mM EGTA)2.14 ± 0.42857

    Data adapted from experiments at the zebrafish neuromuscular junction. The delay in the calcium signal onset in the presence of the P/Q-type channel blocker ω-conotoxin GVIA highlights a different, slower calcium source for asynchronous release. nih.gov

    Endoplasmic Reticulum (ER) Calcium Homeostasis and Release Studies

    The endoplasmic reticulum (ER) is the largest intracellular store of calcium, and the release of this calcium is a key trigger for numerous physiological and pathological processes. nih.govnih.gov this compound's lower affinity for calcium makes it an ideal probe for monitoring the high calcium concentrations typically found within the ER lumen. nih.gov

    This compound has been successfully used to directly monitor and quantify changes in ER calcium concentration in intact cells. In studies using renal proximal tubular cells (RPTCs), this compound staining was shown to specifically reflect ER calcium, resolving the structure of the organelle without co-localizing with mitochondrial markers. nih.govnih.gov

    These studies used pharmacological agents to manipulate ER calcium levels and measured the corresponding changes in this compound fluorescence. The application of thapsigargin (B1683126), an inhibitor of the ER Ca²⁺ pump (SERCA), caused a progressive decrease in ER fluorescence. nih.govnih.gov The calcium ionophore A23187, which facilitates the release of calcium across membranes, induced a more rapid and complete depletion of ER calcium stores. nih.govnih.gov These experiments provide direct evidence that this compound is an effective tool for the real-time visualization and quantification of ER calcium dynamics. nih.govnih.gov

    Table 2: this compound Fluorescence Decrease in Renal Cell ER After Treatment
    CompoundMechanismFluorescence Decrease at 5 minFluorescence Decrease at 15 min
    ThapsigarginER Ca²⁺ pump inhibitor30%55%
    A23187Ca²⁺ ionophore55%75%

    Data from studies directly monitoring ER Ca²⁺ in renal proximal tubular cells using this compound and confocal microscopy. nih.govnih.gov

    Investigation of Store-Operated Calcium Entry (SOCE) Mechanisms

    This compound has been instrumental in visualizing and understanding the mechanisms of store-operated calcium entry (SOCE), a fundamental Ca²⁺ influx pathway activated by the depletion of intracellular Ca²⁺ stores in the endoplasmic reticulum (ER). SOCE is a critical signaling pathway in both non-excitable and excitable cells, regulating a diverse range of cellular functions.

    The process is initiated by the depletion of ER Ca²⁺, which is sensed by stromal interaction molecules (STIMs), transmembrane proteins in the ER. Upon Ca²⁺ unbinding, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, the pore-forming subunits of the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, leading to Ca²⁺ influx from the extracellular space.

    The use of this compound in conjunction with total internal reflection fluorescence (TIRF) microscopy has enabled researchers to visualize the localized nature of Ca²⁺ influx during SOCE. Studies have shown that this compound imaging reveals "hotspots" of Ca²⁺ influx that precisely colocalize with STIM1 puncta at the plasma membrane. This provides direct visual evidence for the coupling between STIM1 aggregation and the activation of Orai channels, confirming the spatial organization of the SOCE machinery.

    Furthermore, this compound is employed in "Ca²⁺ re-addition" protocols to dissect the different phases of SOCE. In this experimental setup, cells are first treated with an agent that depletes ER Ca²⁺ stores, such as the SERCA pump inhibitor thapsigargin, in a Ca²⁺-free medium. This allows for the observation of Ca²⁺ release from the ER. Subsequently, the reintroduction of extracellular Ca²⁺ triggers SOCE, which is monitored as a sustained increase in this compound fluorescence. nih.gov This method allows for the quantification of SOCE activity by measuring the rate of Ca²⁺ entry or the peak response. nih.gov

    Role of SERCA Inhibition and IP3 Receptor Gating in ER Calcium Dynamics

    This compound's lower Ca²⁺ affinity makes it an excellent probe for directly monitoring Ca²⁺ dynamics within the endoplasmic reticulum, the cell's primary intracellular Ca²⁺ store. The high Ca²⁺ concentration within the ER lumen, estimated to be in the range of 100 µM to 1 mM, would saturate high-affinity indicators but falls within the dynamic range of this compound. nih.gov

    SERCA Inhibition: The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump is responsible for actively transporting Ca²⁺ from the cytosol into the ER lumen, maintaining the steep concentration gradient. Pharmacological inhibition of SERCA pumps with agents like thapsigargin or cyclopiazonic acid (CPA) leads to a net efflux of Ca²⁺ from the ER, a process that can be effectively visualized and quantified using this compound.

    In one study using renal proximal tubular cells, this compound fluorescence was monitored following the application of thapsigargin. The results showed a time-dependent decrease in intra-ER Ca²⁺ levels, reflecting the inhibition of SERCA and the subsequent Ca²⁺ leak from the ER. researchgate.net This demonstrates the utility of this compound in studying the role of SERCA in maintaining ER Ca²⁺ homeostasis.

    Time after Thapsigargin TreatmentDecrease in ER this compound Fluorescence (%)
    5 minutes30%
    15 minutes55%

    IP₃ Receptor Gating: The inositol 1,4,5-trisphosphate (IP₃) receptor is a ligand-gated Ca²⁺ channel on the ER membrane that mediates the release of Ca²⁺ in response to various extracellular stimuli. The binding of IP₃ to its receptor opens the channel, allowing Ca²⁺ to flow from the ER into the cytosol. This initial release of Ca²⁺ can then trigger further Ca²⁺ release through a process known as Ca²⁺-induced Ca²⁺ release (CICR), leading to the propagation of intracellular Ca²⁺ waves.

    This compound can be used to study the consequences of IP₃ receptor gating on ER Ca²⁺ content. By stimulating cells with agonists that generate IP₃, the resulting decrease in ER Ca²⁺ can be monitored as a decrease in this compound fluorescence. This allows researchers to investigate the kinetics and regulation of IP₃-mediated Ca²⁺ release from the ER.

    Calcium Signaling in Specialized Cell Systems

    Pancreatic β-Cell Calcium Oscillations and Insulin Secretion Research

    In pancreatic β-cells, glucose-stimulated insulin secretion is tightly coupled to oscillations in the intracellular Ca²⁺ concentration. An increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels, depolarizing the plasma membrane. This depolarization activates voltage-dependent Ca²⁺ channels, leading to Ca²⁺ influx and a rise in cytosolic Ca²⁺, which triggers the exocytosis of insulin-containing granules.

    The resulting Ca²⁺ dynamics are often oscillatory, and the frequency and amplitude of these oscillations are thought to encode information about the glucose concentration. This compound, with its appropriate Kd, is a suitable tool for monitoring these glucose-induced Ca²⁺ oscillations. Although specific studies detailing the use of this compound in this exact context are not abundant in the readily available literature, the principles of its application are clear. Related calcium indicators like Fluo-4 have been used to quantify these oscillations. For instance, studies have shown that as the glucose concentration increases, the frequency and duration of Ca²⁺ oscillations in β-cells are modulated.

    Below is a representative data table illustrating the types of findings that can be obtained from such studies, showing how different glucose concentrations affect the characteristics of Ca²⁺ oscillations.

    Glucose Concentration (mM)Median Oscillation Frequency (min⁻¹)Median Oscillation Duration (s)
    72.32.5
    94.63.0
    125.04.5
    164.45.5

    Data are representative of findings from studies on mouse pancreatic islets and illustrate the modulation of calcium oscillation parameters with increasing glucose concentrations. mdpi.com

    Photoreceptor Calcium Regulation in Rod Outer Segments

    Calcium plays a crucial role in the phototransduction cascade and light adaptation in vertebrate photoreceptors. In the dark, a steady influx of Ca²⁺ through cGMP-gated channels maintains a relatively high intracellular Ca²⁺ concentration in the rod outer segment. Upon light exposure, the phototransduction cascade leads to the closure of these channels, causing a decrease in the intracellular Ca²⁺ concentration.

    This compound has been successfully used to measure the absolute Ca²⁺ concentrations in the outer segments of intact mouse rods. By loading the rods with this compound and using calibrated fluorescence measurements, researchers have been able to determine the resting Ca²⁺ levels in the dark and the profound decrease that occurs in response to saturating light.

    One study reported the following Ca²⁺ concentrations in wild-type mouse rods, demonstrating the utility of this compound in quantifying physiological ion concentrations in this specialized cell type.

    ConditionFree Intracellular Ca²⁺ Concentration ([Ca²⁺]i) (nM)
    Darkness (Resting)250 ± 20
    Saturating Light23 ± 2

    Calcium Dynamics in Cardiomyocyte-like Cells

    The contraction of cardiomyocytes is initiated by a rapid increase in intracellular Ca²⁺, a phenomenon known as a Ca²⁺ transient. This transient is triggered by the influx of Ca²⁺ through L-type Ca²⁺ channels during the action potential, which in turn induces a larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine receptors. The subsequent binding of Ca²⁺ to troponin C initiates the cross-bridge cycling of the myofilaments, leading to cell contraction.

    This compound and its analogs, such as Fluo-4 AM, are widely used to visualize and quantify these Ca²⁺ transients in cardiomyocyte-like cells, including those derived from human induced pluripotent stem cells (hiPSCs). These indicators allow for the detailed characterization of the Ca²⁺ transient waveform, including its amplitude, duration, and frequency (beat rate).

    Pharmacological modulation of cardiomyocyte function can be assessed by measuring changes in these Ca²⁺ transient parameters. For example, β-adrenergic stimulation with isoproterenol is known to increase the heart rate and contractility. In hiPSC-derived cardiomyocytes, this is reflected by an increase in the frequency and amplitude of Ca²⁺ transients, which can be quantified using this compound.

    The following table provides representative data on how a β-adrenergic agonist can alter the Ca²⁺ handling properties of cardiomyocyte-like cells.

    ConditionBeat Frequency (Beats/min)Transient Amplitude (ΔF/F₀)Transient Duration (ms)
    Baseline351.0500
    Isoproterenol (1 µM)601.5350

    Data are representative and illustrate the expected effects of β-adrenergic stimulation on calcium transients in cardiomyocyte-like cells.

    Studies on Immune Cell Activation and Calcium-Mediated Responses

    Calcium signaling is a cornerstone of immune cell activation and function. In T lymphocytes, the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC) triggers a signaling cascade that leads to the release of Ca²⁺ from the ER and subsequent SOCE. This sustained elevation in intracellular Ca²⁺ is essential for the activation of transcription factors, such as the nuclear factor of activated T-cells (NFAT), which drive cytokine production and T-cell proliferation.

    This compound is well-suited for studying these Ca²⁺ signals in immune cells, particularly in flow cytometry applications where its bright fluorescence upon Ca²⁺ binding allows for the high-throughput analysis of Ca²⁺ responses in large cell populations. nih.gov By loading T-cells with this compound, researchers can monitor the increase in intracellular Ca²⁺ upon activation with specific antigens or mitogens.

    Flow cytometry studies can quantify the percentage of cells that respond to a stimulus and the magnitude of the Ca²⁺ response in those cells. For instance, the strength of the TCR signal, influenced by the antigen concentration and the presence of co-stimulatory signals, can be correlated with the characteristics of the Ca²⁺ signal.

    The table below presents hypothetical data from a flow cytometry experiment, illustrating how this compound could be used to assess T-cell activation under different stimulation conditions.

    Stimulation ConditionResponding T-Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
    Unstimulated2%50
    Antigen (Low Dose)35%250
    Antigen (High Dose)70%600
    Antigen (High Dose) + Co-stimulation95%950

    This table represents the type of quantitative data on T-cell calcium signaling that can be obtained using this compound in flow cytometry experiments.

    Exploration of Calcium Signaling in Cancer Cell Biology

    Calcium (Ca²⁺) signaling is a fundamental and versatile cellular mechanism that has been increasingly recognized for its critical role in the pathophysiology of cancer. The intricate regulation of intracellular Ca²⁺ concentration influences a wide array of processes that are hallmarks of cancer, including cell proliferation, migration, invasion, and apoptosis. Cancer cells often exhibit remodeled Ca²⁺ signaling pathways to support their growth and survival. Key mechanisms such as store-operated calcium entry (SOCE), mediated by STIM and Orai proteins, are frequently dysregulated in various cancers, leading to hyperactive Ca²⁺ influx that promotes malignancy. nih.govnih.govfrontiersin.org Consequently, tools that allow for the precise measurement of these altered Ca²⁺ dynamics are indispensable for cancer research.

    The fluorescent indicator this compound has emerged as a specialized tool for investigating these phenomena. As an analog of the widely used Fluo-4, this compound possesses a lower binding affinity for Ca²⁺. thermofisher.com This characteristic makes it particularly well-suited for detecting the large and sustained increases in intracellular Ca²⁺ concentration that can occur in cancer cells upon stimulation, levels that would otherwise saturate higher-affinity indicators. thermofisher.comuniv-rennes.fr Its spectral properties are compatible with common imaging instrumentation like confocal microscopy and flow cytometry, enabling detailed spatial and temporal resolution of Ca²⁺ signals within cancer cells. researchgate.net

    Properties of this compound

    The utility of this compound in cancer cell biology stems from its specific chemical and fluorescent properties, which are optimized for measuring high-amplitude calcium signals.

    PropertyValueSignificance in Cancer Research
    Dissociation Constant (Kd) ~2.3 µM thermofisher.comAllows for the accurate measurement of high Ca²⁺ concentrations (1 µM to 1 mM) often associated with the hyperactive signaling pathways in cancer cells, avoiding signal saturation. thermofisher.com
    Excitation Wavelength (Max) ~494 nm thermofisher.comCompatible with the common 488 nm argon-ion laser line used in confocal microscopy and flow cytometry, facilitating its integration into standard experimental setups.
    Emission Wavelength (Max) ~516 nm thermofisher.comEmits in the green portion of the spectrum, allowing for clear visualization and potential multiplexing with other fluorescent probes.
    Fluorescence Intensity Increase >100-fold thermofisher.comProvides a high signal-to-noise ratio, enabling the sensitive detection of Ca²⁺ influx against a low background fluorescence.

    Detailed Research Findings

    This compound is employed to investigate specific Ca²⁺ signaling pathways that are integral to cancer progression. Its lower Ca²⁺ affinity is crucial for studying signaling events that are triggered by potent stimuli, such as growth factors, which can cause large and rapid influxes of calcium.

    One of the most well-documented signaling pathways in cancer involves the Epidermal Growth Factor (EGF) and its receptor (EGFR). The EGF/EGFR signaling axis is frequently overactive in many types of tumors and is known to stimulate cell growth, proliferation, and differentiation. researchgate.netnih.gov This signaling cascade is intimately linked to the mobilization of intracellular calcium. Research utilizing this compound has provided direct insights into these processes. In studies involving COS-7 cells, a cell line commonly used in cancer-related research due to its robust expression of signaling proteins, this compound was used to visualize and measure the calcium-dependent fluorescence changes that occur immediately following the application of EGF. researchgate.net By using this compound, researchers can effectively monitor the high-amplitude Ca²⁺ oscillations induced by EGF, providing a clear picture of how this critical cancer-related pathway modulates intracellular calcium dynamics to drive cellular responses. researchgate.netnih.gov

    Furthermore, this compound is an important tool for studying the function of specific ion channels whose dysregulation is a key feature of cancer cell biology. These channels, including Transient Receptor Potential (TRP) channels and P2X7 receptors, control Ca²⁺ influx and are implicated in tumor cell motility, invasion, and survival. nih.govaacrjournals.orgfrontiersin.org

    Store-Operated Calcium Entry (SOCE): In many cancer types, the SOCE pathway is hyperactive, leading to elevated Ca²⁺ levels that promote proliferation and migration. nih.govnih.gov While many studies of SOCE use the higher-affinity indicator Fluo-4, this compound is the indicator of choice when experimental conditions, such as overexpression of channel proteins or the use of potent pharmacological activators, are expected to produce exceptionally large Ca²⁺ influx that would saturate Fluo-4. nih.govthermofisher.com

    TRP Channels: These channels are involved in various stages of cancer progression, including cell proliferation and migration. nih.govaacrjournals.org this compound can be used to measure the substantial Ca²⁺ influx that occurs upon the activation of specific TRP channels in cancer cells, helping to elucidate their role in tumorigenesis.

    P2X7 Receptors: The P2X7 receptor, an ATP-gated ion channel, is often overexpressed in tumors and contributes to cancer cell proliferation and angiogenesis. frontiersin.orgaacrjournals.org Activation of P2X7 can lead to significant and sustained Ca²⁺ entry. The lower affinity of this compound makes it ideal for quantifying these large Ca²⁺ transients, thereby helping to dissect the downstream signaling cascades that promote tumor growth. thermofisher.comaacrjournals.org

    By enabling the accurate measurement of high-magnitude Ca²⁺ signals, this compound provides researchers with a crucial tool to explore the aberrant calcium signaling that underpins many of the malignant behaviors of cancer cells.

    Research on the Intracellular Behavior and Performance of Fluo 5f

    Influence of Intracellular Environment on Fluo-5F Calcium Affinity

    The accuracy of calcium measurements using fluorescent indicators is critically dependent on understanding how the intracellular environment affects the indicator's properties. Factors such as temperature, ionic composition, and pH can significantly alter the calcium binding affinity (dissociation constant, Kd) and fluorescence of this compound.

    Temperature Sensitivity of this compound Calcium Affinity in Physiological Conditions

    Temperature is a crucial environmental factor that can modulate the characteristics of calcium indicators. researchgate.net Research has shown that the calcium affinity of this compound is sensitive to temperature changes within physiological ranges.

    In one study, the dissociation constant (Kd) of this compound was estimated in murine ventricular myocytes at both room temperature and a more physiological temperature of 36°C. The findings revealed a modest decrease in the Kd of this compound as the temperature increased from room temperature to 36°C, indicating a slight increase in calcium affinity at the higher temperature. researchgate.net However, this study also noted a decrease in the dynamic range of the indicator when heated. researchgate.net It is important to note that dissociation constants can vary depending on several factors, including the specific experimental conditions. thermofisher.com

    Another study reported the temperature dependence of the Kd for this compound, highlighting the importance of considering this parameter for accurate quantitative measurements in living cells under physiological conditions. thermofisher.comresearchgate.net The temperature can influence not only the intrinsic properties of the indicator, such as its quantum efficiency and fluorescence lifetime, but also cellular processes that impact its performance, like extrusion by cellular transporters. researchgate.net

    ConditionReported Change in this compound KdReference
    Increase from room temperature to 36°CModest decrease researchgate.net

    Effects of Ionic Composition and pH on this compound Fluorescence Response

    The fluorescence response of indicators like this compound is known to be influenced by the ionic composition and pH of the surrounding medium. evidentscientific.com While specific quantitative data on the effects of a wide range of ionic strengths and pH values on this compound's fluorescence is not extensively detailed in the provided search results, general principles for fluorescein-based dyes can be applied.

    For fluorescein (B123965) derivatives, changes in pH can lead to shifts in absorption spectra and a dramatic reduction in fluorescence intensity at acidic pH. thermofisher.com The fluorescence emission of these dyes is often dominated by the dianion form, even in acidic solutions. thermofisher.com Therefore, it is reasonable to infer that significant deviations from physiological pH could alter the fluorescence response of this compound.

    Similarly, the ionic strength of the solution can affect the fluorescence intensity of fluorescent molecules. analchemres.org For some fluorophores, an increase in ionic strength up to a certain point can enhance fluorescence, after which further increases may lead to a decrease. analchemres.org The dissociation constants of calcium indicators are known to vary with ionic strength. thermofisher.com One study on a different fura-2-based indicator, Fura2FF, demonstrated that decreasing the ionic strength of the solution led to a decrease in its calcium dissociation constant (K0.5), indicating a higher affinity for calcium. researchgate.net This suggests that changes in the intracellular ionic environment could similarly impact the calcium binding and fluorescence of this compound.

    Assessment of this compound Response Linearity Across Physiological Calcium Ranges

    A key advantage of this compound is its lower calcium affinity (Kd of approximately 2.3 µM), which makes it suitable for measuring higher calcium concentrations that would saturate higher-affinity indicators like Fluo-4 (Kd of ~345 nM). thermofisher.comnih.govaatbio.comaatbio.com This characteristic allows for a more linear fluorescence response to changes in calcium concentration within the physiological range of many cellular signaling events, particularly those involving large calcium transients. nih.gov

    The higher Kd of this compound means that changes in its fluorescence are a more linear function of the intracellular calcium concentration ([Ca2+]i), especially in the micromolar range. nih.govaatbio.com This is particularly beneficial for tracking the kinetics of calcium fluxes and for detecting high concentrations of calcium in specific cellular compartments like the endoplasmic reticulum and in neurons. thermofisher.comresearchgate.net Studies have utilized this compound to monitor cytosolic [Ca2+] in permeabilized cardiomyocytes, where its response can be calibrated to provide quantitative measurements of calcium levels. nih.gov

    Investigation of this compound Interaction with Intracellular Components and Organelles

    Once introduced into a cell, fluorescent indicators like this compound can interact with various intracellular components and may not distribute uniformly throughout the cytosol. These interactions can influence the indicator's performance and the interpretation of experimental results.

    Research has shown that this compound can be used to measure calcium signals in specific subcellular locations. For instance, it has been employed to monitor local calcium concentrations near open calcium channels at the immunological synapse. nih.gov In these studies, this compound was co-loaded with mitochondrial markers to analyze the influence of mitochondria on local calcium signals, revealing that calcium concentrations in mitochondrial areas were significantly lower than in areas free of mitochondria. nih.gov This indicates that this compound can be used to probe calcium dynamics in proximity to organelles.

    However, the presence of organelles can also affect the measurement of calcium signals. For example, the mitochondrial space can decrease the amount of this compound at specific locations, which needs to be considered when interpreting the data. nih.gov Furthermore, temperature-dependent extrusion of the indicator from the cytosol has been observed, but this was not the case for indicators loaded into the sarcoplasmic reticulum. researchgate.net The AM ester form of this compound is cleaved by intracellular esterases, trapping the indicator within the cell or specific cellular compartments. nih.gov This allows for targeted measurements within organelles, such as monitoring calcium oscillations in the sarcoplasmic reticulum. researchgate.net

    Challenges and Methodological Considerations in Fluo 5f Based Research

    Addressing Dye Buffering Effects on Native Calcium Transients

    A significant challenge in using any fluorescent Ca2+ indicator is that the dye molecule itself is a calcium chelator. biomedres.us By binding to Ca2+, the indicator acts as an artificial buffer, which can alter the amplitude and kinetics of the native calcium transients being measured. biomedres.us This buffering effect is dependent on the indicator's concentration and affinity. High concentrations of Fluo-5F can sequester a substantial fraction of incoming Ca2+ ions, leading to an underestimation of the true peak calcium concentration and a slowing of the transient's decay rate. biomedres.useneuro.org

    Research has shown that as a dye like this compound loads into a cell, the increasing intracellular dye concentration causes evoked Ca2+ transients to become smaller and slower. eneuro.org This underscores the importance of using the lowest possible dye concentration that still provides an adequate signal-to-noise ratio. biomedres.us

    Strategies for Mitigation:

    Minimizing Dye Concentration: The most direct approach is to use the minimum effective concentration of this compound. The optimal concentration must be determined empirically for each cell type and experimental condition to balance signal strength with minimal buffering. aatbio.com

    Mathematical Modeling and Extrapolation: One advanced strategy involves measuring calcium transients at several different intracellular dye concentrations. By plotting the observed transient amplitude or decay rate against the dye's buffering capacity, researchers can extrapolate back to a zero-dye condition to estimate the unperturbed, native Ca2+ signal. biomedres.usresearchgate.net This method provides a quantitative correction for the indicator's buffering effect.

    Leveraging Dye Affinity: The inherent lower affinity of this compound compared to indicators like Fluo-4 makes it less disruptive to resting or small cytosolic Ca2+ signals. It is the preferred choice for experiments where large changes in Ca2+ are expected, as it will interfere less with the baseline and still accurately report high concentrations without saturating. thermofisher.com

    Characterizing Endogenous Buffering: The impact of an exogenous buffer like this compound depends on the cell's native Ca2+ buffering capacity. Some studies use computational models or co-load cells with known buffers (like EGTA or BAPTA) to characterize the endogenous environment, which allows for a more accurate interpretation of the data obtained with this compound. upc.edunih.gov

    Table 1: Impact of Indicator Properties on Calcium Buffering

    Property Challenge Mitigation Strategy
    Indicator Concentration Higher concentrations increase buffering, dampening and slowing Ca2+ signals. Use the lowest effective concentration; empirically determine the optimal loading for sufficient signal-to-noise.
    Indicator Affinity (Kd) High-affinity dyes can buffer resting Ca2+ levels and become saturated by large transients. Use a lower-affinity dye like this compound (Kd ~2.3 µM) for measuring high Ca2+ concentrations.
    Endogenous Buffers The effect of the dye is relative to the cell's intrinsic buffering capacity. Characterize the endogenous buffering capacity; use modeling to correct for the combined effects.
    Data Interpretation Raw fluorescence data does not represent the true, unperturbed Ca2+ transient. Use extrapolation methods to estimate the indicator-free signal; report dye concentration and properties used.

    Mitigation of Photobleaching and Phototoxicity in Long-Term Imaging with this compound

    Long-term imaging experiments are often hampered by photobleaching and phototoxicity. Photobleaching is the light-induced, irreversible degradation of the fluorophore, leading to signal loss over time. mpi-cbg.denih.gov Phototoxicity occurs when the excitation light, particularly at high intensities, generates reactive oxygen species (ROS) that can damage cellular components, altering normal physiology and potentially leading to cell death. mpi-cbg.denih.gov While this compound is considered to have limited bleaching, these issues are critical considerations in experiments requiring prolonged or repeated illumination. nih.gov

    Strategies for Mitigation:

    Optimizing Illumination: The total light dose delivered to the sample should be minimized. This can be achieved by using the lowest possible excitation intensity that yields a usable signal, reducing exposure times, and decreasing the frequency of image acquisition. nih.gov

    Advanced Microscopy Techniques: Techniques that limit illumination to the focal plane, such as confocal, two-photon, or light-sheet microscopy, significantly reduce out-of-focus phototoxicity and photobleaching compared to widefield epifluorescence. mpi-cbg.denih.gov

    Use of Antioxidants: Supplementing the imaging medium with antioxidants can help quench reactive oxygen species generated during imaging. Common additives include ascorbic acid or the plant flavonoid rutin, which have been shown to enhance the photostability of fluorescent proteins and may be beneficial in experiments with chemical dyes. mpi-cbg.deplos.org

    Controlling the Imaging Environment: The composition of the imaging medium can influence photobleaching. For instance, removing vitamins like riboflavin and pyridoxal from the medium has been shown to decrease the photobleaching rate of some fluorescent proteins. plos.org

    Hardware and Software Solutions: Utilizing highly sensitive detectors (e.g., EMCCD or sCMOS cameras) allows for the use of lower excitation light levels. biologists.com Furthermore, ensuring that the sample is only illuminated during the actual camera exposure time, by using fast shutters or direct laser modulation, prevents unnecessary light exposure known as 'illumination overhead'. biologists.com

    Strategies for Differentiating Intracellular Compartmental Calcium Signals

    A common challenge with acetoxymethyl (AM) ester-loaded dyes like this compound is controlling their subcellular localization. While often used to measure cytosolic calcium, these indicators can be sequestered into organelles such as the endoplasmic reticulum (ER), mitochondria, and lysosomes, potentially complicating the interpretation of the fluorescence signal. aatbio.com

    However, the specific properties of this compound can be strategically leveraged to measure Ca2+ within specific, high-concentration compartments. The ER contains a much higher concentration of Ca2+ than the cytosol, an environment where high-affinity dyes would be constantly saturated. The lower affinity of this compound makes it an ideal tool for directly monitoring ER Ca2+ dynamics. thermofisher.comnih.govnih.gov

    Strategies for Differentiation:

    Targeted Measurement with Low-Affinity Dyes: this compound can be used to specifically report ER Ca2+ levels. Studies have demonstrated that this compound loading can result in a signal that reflects ER structure and does not colocalize with mitochondrial markers, confirming its utility for measuring Ca2+ in this organelle. nih.govnih.gov

    Multi-Dye Approaches: To simultaneously measure calcium in different compartments, this compound can be combined with another indicator with different spectral properties and subcellular localization. A common strategy is to use a green-emitting dye like this compound for the cytosol or ER and a red-emitting, mitochondria-targeting dye such as Rhod-2. thermofisher.comembopress.org This allows for the simultaneous imaging of cytosolic and mitochondrial Ca2+ signals.

    Selective Permeabilization: In some protocols, the plasma membrane can be mildly permeabilized after dye loading to wash the indicator out of the cytoplasm. This ensures that the remaining signal originates exclusively from within intact organelles like the ER. thermofisher.com

    Pharmacological Manipulation: The source of a calcium signal can be confirmed using specific pharmacological agents. For example, using an ER Ca2+ pump inhibitor like thapsigargin (B1683126) or a mitochondrial uncoupler such as FCCP can help dissect the relative contributions of the ER and mitochondria to the observed this compound signal. nih.govnih.gov

    Cytosolic Buffering: In specialized applications, such as measuring sarcoplasmic reticulum (SR) Ca2+ in muscle cells with the related dye Fluo-5N, mitochondrial sequestration can be a problem. This has been addressed by introducing a high concentration of a non-fluorescent chelator like BAPTA or EGTA into the cytosol via a patch pipette to buffer the cytosolic Ca2+ and prevent mitochondrial uptake, thereby isolating the SR signal. researchgate.net

    Table 2: Strategies for Compartmental Ca2+ Signal Differentiation

    Strategy Description Target Compartment(s) Key Compounds
    Low-Affinity Targeting Utilize this compound's low affinity (Kd ≈ 2.3 µM) to measure Ca2+ in high-concentration organelles without saturation. Endoplasmic Reticulum (ER), Sarcoplasmic Reticulum (SR) This compound, Fluo-5N
    Multi-Dye Imaging Combine a green-emitting dye (e.g., this compound) with a red-emitting, organelle-specific dye. Cytosol and Mitochondria This compound and Rhod-2
    Selective Permeabilization Mildly permeabilize the plasma membrane to wash out cytosolic dye, isolating the organellar signal. Endoplasmic Reticulum (ER) Digitonin (example)
    Pharmacological Dissection Use specific inhibitors to confirm the origin of Ca2+ release or uptake. ER, Mitochondria Thapsigargin, FCCP
    Cytosolic Clamping Introduce a high concentration of a non-fluorescent chelator to the cytosol to isolate organellar signals. Sarcoplasmic Reticulum (SR) BAPTA, EGTA

    Minimizing Artifacts from Heavy Metal Cation Binding to BAPTA-Based Indicators

    This compound, like other indicators in the Fluo family, is structurally based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). A key characteristic of the BAPTA chelating moiety is its high selectivity for Ca2+ over magnesium (Mg2+), which is crucial for its function in a cellular environment rich in Mg2+. However, BAPTA can bind with high affinity to various divalent and trivalent heavy metal cations, including zinc (Zn2+), iron (Fe2+/Fe3+), and manganese (Mn2+). researchgate.net

    The presence of these ions, even at low physiological concentrations, can interfere with Ca2+ measurements by binding to this compound and causing a change in its fluorescence. This can lead to artifacts and an incorrect interpretation of the calcium signal. researchgate.net

    Strategies for Mitigation:

    Use of Selective Heavy Metal Chelators: The most effective method to control for heavy metal interference is to use a selective, membrane-permeant heavy metal chelator. N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is widely used for this purpose. TPEN selectively chelates heavy metal ions like Zn2+ without significantly disturbing Ca2+ or Mg2+ concentrations. researchgate.net

    Experimental Controls: To test for potential artifacts, experiments can be run in the presence and absence of TPEN. If the this compound signal is altered by the addition of TPEN, it suggests that a portion of the signal was due to heavy metal binding rather than Ca2+ alone. This allows researchers to identify and control for such artifacts. researchgate.net

    Manganese Quenching: In some applications, the binding of manganese (Mn2+) can be used advantageously. Mn2+ quenches the fluorescence of BAPTA-based indicators upon binding. This property can be used in calibration protocols or to discriminate between indicator populations in different cellular compartments. researchgate.net

    Q & A

    Q. What experimental parameters must be optimized when using Fluo-5F for live-cell calcium imaging?

    this compound's efficacy depends on critical variables:

    • Loading concentration : Typically 1–10 µM, adjusted to minimize compartmentalization and cytotoxicity.
    • Incubation time : 30–60 minutes at 37°C to ensure even distribution.
    • Extracellular dye removal : Use wash steps or serum-free buffers post-loading.
    • Excitation/emission wavelengths : Optimize based on equipment (e.g., 488 nm excitation, 520 nm emission). Validate protocols using calcium ionophores (e.g., ionomycin) to confirm dynamic response .

    Table 1 : Key Parameters for this compound Protocol Optimization

    ParameterRangeValidation Method
    Concentration1–10 µMCytotoxicity assay (e.g., propidium iodide)
    Incubation Time30–60 minFluorescence uniformity analysis
    Wavelengths488/520 nmSpectral calibration with standard solutions

    Q. How does this compound’s calcium-binding affinity (KdK_dKd​) influence its applicability in high-calcium environments?

    this compound’s KdK_d (~2.3 µM) suits measurements of moderate calcium fluctuations (e.g., cytosolic changes). For high-concentration environments (e.g., ER or mitochondria), pair with low-affinity analogs (e.g., Fluo-4FF) or use ratiometric dyes (e.g., Fura-2) for comparative validation. Calibrate using calcium buffers (EGTA/Ca-EGTA) to confirm linearity .

    Q. What controls are essential to confirm this compound’s specificity in calcium signaling studies?

    Include:

    • Negative controls : Cells treated with calcium chelators (BAPTA-AM).
    • Positive controls : Ionophore-induced calcium elevation.
    • Artifact checks : Measure autofluorescence in unloaded cells and photobleaching rates under imaging conditions. Cross-validate with electrophysiology (e.g., patch-clamp) to correlate fluorescence with ionic currents .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies between this compound data and electrophysiological recordings in neuronal calcium studies?

    Discrepancies may arise from:

    • Temporal resolution : this compound’s slow kinetics (~ms timescale) vs. faster electrophysiology.
    • Spatial averaging : Fluorescence signals integrate subcellular regions, masking localized fluxes. Methodology :
    • Use high-speed imaging (e.g., spinning-disk confocal) to improve temporal resolution.
    • Combine with genetically encoded indicators (GCaMP) for subcellular specificity.
    • Apply deconvolution algorithms to separate overlapping signals .

    Q. What statistical approaches address variability in this compound signal quantification across cell populations?

    • Normalization : Express signals as ΔF/F₀ (baseline-corrected fluorescence).
    • Batch correction : Account for inter-experimental variability using z-score normalization.
    • Multivariate analysis : Use PCA or mixed-effects models to disentangle biological vs. technical variance. Report confidence intervals and effect sizes to contextualize findings .

    Q. How to design experiments investigating this compound’s behavior in 3D tissue models versus monolayer cultures?

    Challenges : Light scattering, uneven dye penetration, and microenvironmental heterogeneity. Solutions :

    • Optical clearing agents : Reduce scattering in thick tissues.
    • Microfluidic perfusion : Ensure consistent dye delivery.
    • Multiphoton microscopy : Enhance depth penetration and reduce phototoxicity. Validate with calcium-sensitive electrodes or fluorescence lifetime imaging (FLIM) .

    Methodological Frameworks for Rigorous Inquiry

    • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., comparing this compound with next-gen indicators) .
    • PICOT Framework : Structure hypotheses around Population (cell type), Intervention (calcium perturbation), Comparison (alternative dyes), Outcome (signal fidelity), and Timeframe .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.